molecular formula C6H7BrN2 B1289317 4-Bromo-6-methylpyridin-2-amine CAS No. 524718-27-2

4-Bromo-6-methylpyridin-2-amine

Cat. No.: B1289317
CAS No.: 524718-27-2
M. Wt: 187.04 g/mol
InChI Key: BYYGANJGMXVLND-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

While the specific mechanism of action for “4-Bromo-6-methylpyridin-2-amine” is not explicitly mentioned in the search results, it is known to be a potent inhibitor of NOS2 (iNOS) in vitro .

Safety and Hazards

This compound may cause damage to organs through prolonged or repeated exposure. It may cause respiratory irritation, serious eye irritation or damage, and skin irritation. It is toxic in contact with skin and if swallowed .

Future Directions

While specific future directions for “4-Bromo-6-methylpyridin-2-amine” are not mentioned in the search results, its use as a pharmaceutical intermediate suggests potential applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-6-methylpyridin-2-amine can be synthesized through several methods. One common approach involves the bromination of 6-methylpyridin-2-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylpyridine
  • 6-Bromo-4-methylpyridin-2-amine
  • 2-Amino-5-bromo-6-methylpyridine

Uniqueness

4-Bromo-6-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for synthesizing compounds with tailored biological activities and material properties .

Properties

IUPAC Name

4-bromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYGANJGMXVLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626845
Record name 4-Bromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524718-27-2
Record name 4-Bromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dibromo-6-methyl-pyridine (J. Bernstein et al., J. Amer. Chem. Soc., 1947, 69, 1147) (22.6 g, 90 mmol) and aqueous ammonia (25%, 260 ml) was stirred in an autoclave at 160° C. for 4 hr. The reaction mixture was cooled to rt and extracted with Et2O. The organic phase was dried (Na2SO4), concentrated and chromatographed (SiO2 with AcOEt/hexane/NEt3=10/30/1) to yield the title compound as a white crystalline material (4.0 g, 6%). NMR (250 MHz, DMSO): δ=3.33 (s, 3H, CH3), 6.13 (s, broad, 2H, NH2), 6.44 (s, 1H, arom-H), 6.54 (s, 1H, arom-H).
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One

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